molecular formula C6H6N2O2 B1314013 Methyl Pyridazine-4-carboxylate CAS No. 34231-77-1

Methyl Pyridazine-4-carboxylate

Cat. No. B1314013
Key on ui cas rn: 34231-77-1
M. Wt: 138.12 g/mol
InChI Key: IJFLWNYKGMQQOW-UHFFFAOYSA-N
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Patent
US07947683B2

Procedure details

To a solution of methyl 4-pyridazinecarboxylate (400 mg, 2.9 mmol) in MeOH (5 ml) was added hydrazine monohydrate (23 mmol). The solution was heated to reflux for 12 h. Volatiles were evaporated in vacuo to give 395 mg of the title compound as a yellow pale foam, which was used without further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
23 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([O:9]C)=O)=[CH:3][N:2]=1.O.[NH2:12][NH2:13]>CO>[N:1]1[CH:6]=[CH:5][C:4]([C:7]([NH:12][NH2:13])=[O:9])=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1=NC=C(C=C1)C(=O)OC
Name
Quantity
23 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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